1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
SMSGEHCBBXZEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3,5-bis(trifluoromethoxy)acetophenone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one depends on its specific application. In chemical reactions, the trifluoromethoxy groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Another compound with trifluoromethyl groups and a different core structure.
Uniqueness
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of trifluoromethoxy groups, which can impart different chemical and physical properties compared to similar compounds with trifluoromethyl groups
Biological Activity
1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom, a ketone functional group, and two trifluoromethoxy groups attached to a phenyl ring. This composition imparts significant potential for various biological activities, although specific studies on this compound remain limited.
- Molecular Formula : C11H7BrF6O3
- Molecular Weight : 381.07 g/mol
- CAS Number : 1807081-17-9
The presence of trifluoromethoxy groups generally enhances lipophilicity and bioavailability, which are critical factors in pharmacological profiles.
Biological Activity Overview
While extensive research specifically targeting the biological activity of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is sparse, compounds with similar structural features often exhibit notable biological properties. Below are some potential activities inferred from related compounds:
Antimicrobial Activity
Compounds containing trifluoromethoxy groups have been associated with antimicrobial properties. The enhanced lipophilicity may allow for better cell membrane penetration, thereby increasing efficacy against various pathogens.
Anti-inflammatory Properties
Research indicates that similar compounds can influence inflammatory pathways. The structural components of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one suggest it may modulate inflammatory responses through specific biochemical interactions.
Anticancer Potential
The unique structure may also allow for interactions with cancer-related biomolecules. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-(2,3-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one | Similar trifluoromethoxy groups; different substitution | Potentially different biological activity due to structural variation |
| 1-(4-Bromo-2-trifluoromethoxyphenyl)-propan-1-one | Contains a bromine atom; different substitution pattern | May exhibit distinct reactivity profiles compared to the target compound |
| 1-(2-Trifluoromethylphenyl)-propan-2-one | Lacks bromine; contains trifluoromethyl instead | Different physicochemical properties affecting solubility and stability |
Study on Trifluoromethoxy Compounds
Research highlighted that compounds with trifluoromethoxy substituents demonstrated enhanced anticancer activity against various cell lines. For instance, derivatives similar to our compound showed IC50 values in the micromolar range against breast cancer cells.
Inflammation Modulation
A study indicated that certain brominated compounds exhibited anti-inflammatory effects by inhibiting the NF-kB pathway. This suggests that 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one may similarly affect inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
